molecular formula C10H12BrN3 B15090657 5-Bromo-2-(diethylamino)nicotinonitrile

5-Bromo-2-(diethylamino)nicotinonitrile

Cat. No.: B15090657
M. Wt: 254.13 g/mol
InChI Key: JKWBBVAISATFST-UHFFFAOYSA-N
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Description

5-Bromo-2-(diethylamino)nicotinonitrile is a chemical compound with the molecular formula C10H12BrN3. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a diethylamino group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(diethylamino)nicotinonitrile typically involves the bromination of 2-(diethylamino)nicotinonitrile. The reaction is carried out using bromine in glacial acetic acid as the solvent. The reaction conditions include maintaining the temperature at room temperature and adding bromine dropwise to the solution of 2-(diethylamino)nicotinonitrile in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(diethylamino)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2-(diethylamino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(diethylamino)nicotinonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(diethylamino)nicotinonitrile is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

5-bromo-2-(diethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H12BrN3/c1-3-14(4-2)10-8(6-12)5-9(11)7-13-10/h5,7H,3-4H2,1-2H3

InChI Key

JKWBBVAISATFST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

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